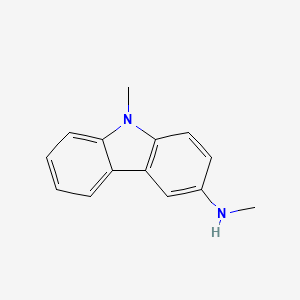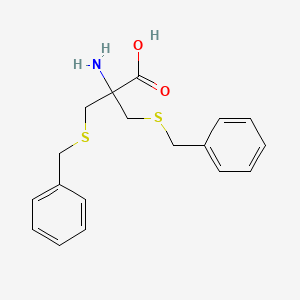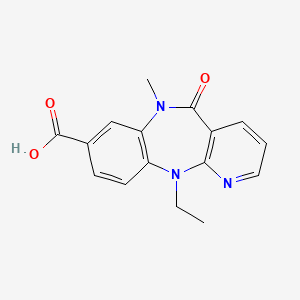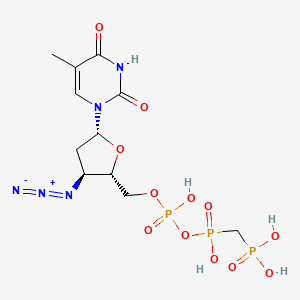
Me-AzddTTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate: is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a modified nucleoside triphosphate, which is essential for various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the azido and methylene groups at specific positions. The final step involves the phosphorylation of the modified nucleoside to produce the triphosphate form.
Industrial Production Methods: Industrial production of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The methylene group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can produce a nitro compound, while reduction can yield an amine derivative.
Applications De Recherche Scientifique
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves its incorporation into DNA during replication. The azido group prevents further elongation of the DNA strand, effectively terminating replication. This property makes it a potent inhibitor of viral replication, particularly in retroviruses.
Comparaison Avec Des Composés Similaires
- 3’-Azido-2’,3’-dideoxythymidine-5’-triphosphate
- 2’,3’-Didehydro-2’,3’-dideoxythymidine-5’-triphosphate
- Alpha, beta-methylene 3’-azido-2’,3’-dideoxythymidine-5’-diphosphate
Uniqueness: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate is unique due to the presence of both azido and methylene groups, which confer distinct chemical properties and biological activities. Its ability to terminate DNA replication makes it particularly valuable in antiviral research .
Propriétés
Numéro CAS |
116015-32-8 |
|---|---|
Formule moléculaire |
C11H18N5O12P3 |
Poids moléculaire |
505.21 g/mol |
Nom IUPAC |
[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-31(24,25)28-30(22,23)5-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clé InChI |
ATXGWBPEWGUGFS-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


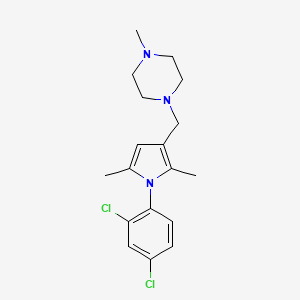


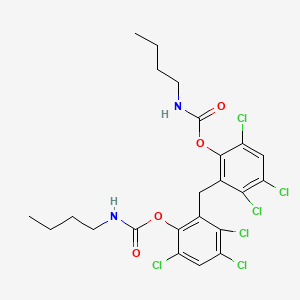
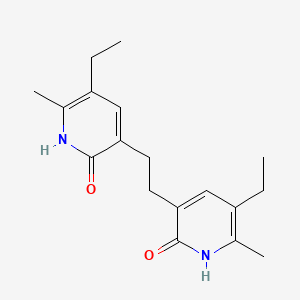
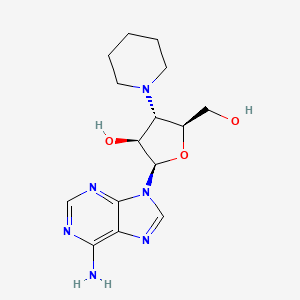
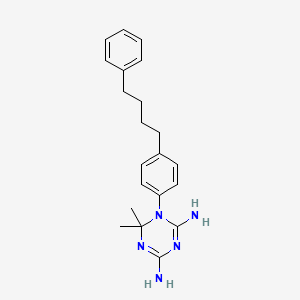

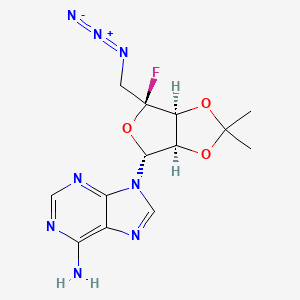
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
